molecular formula C24H20ClFN4OS2 B2890357 1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223858-08-9

1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2890357
CAS No.: 1223858-08-9
M. Wt: 499.02
InChI Key: LKIFAEJHOYYSFF-UHFFFAOYSA-N
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Description

This compound belongs to the thieno-triazolo-pyrimidinone class, characterized by a fused bicyclic core (thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one) with two distinct substituents: a 2-chloro-4-fluorobenzylthio group at position 1 and a 4-isopropylbenzyl group at position 2. Although direct synthesis data for this compound are absent in the provided evidence, analogous derivatives (e.g., thieno[2,3-d]pyrimidinones) are synthesized via microwave-assisted or conventional methods using enaminone intermediates and heterocyclic coupling agents .

Properties

CAS No.

1223858-08-9

Molecular Formula

C24H20ClFN4OS2

Molecular Weight

499.02

IUPAC Name

12-[(2-chloro-4-fluorophenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C24H20ClFN4OS2/c1-14(2)16-5-3-15(4-6-16)12-29-22(31)21-20(9-10-32-21)30-23(29)27-28-24(30)33-13-17-7-8-18(26)11-19(17)25/h3-11,14H,12-13H2,1-2H3

InChI Key

LKIFAEJHOYYSFF-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=C(C=C(C=C5)F)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.

    Introduction of the 2-chloro-4-fluorobenzylthio Group: This step may involve nucleophilic substitution reactions where a thiol group is introduced to the core structure, followed by chlorination and fluorination reactions.

    Attachment of the 4-isopropylbenzyl Group: This step typically involves alkylation reactions using suitable alkylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (amines, thiols), and electrophiles (alkyl halides) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound may exhibit pharmacological activity, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a potential lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific desired properties.

Mechanism of Action

The mechanism of action of 1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by:

    Molecular Targets: Binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function.

    Pathways Involved: Interfering with key biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural features, molecular properties, and biological activities of the target compound with its closest analogues:

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight Key Biological Activity/Notes Reference
Target Compound 1: 2-chloro-4-fluorobenzylthio; 4: 4-isopropylbenzyl Not explicitly provided ~500 (estimated) Hypothesized kinase/PI3K inhibition based on scaffold similarity
1-((2-Chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 1: 2-chlorobenzylthio; 4: thiophen-2-ylmethyl C₁₉H₁₃ClN₄OS₃ 445.0 No bioactivity data; thiophene may enhance π-π stacking
3-(2-Chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one 3: 2-chloro-4-fluorobenzyl; 6: oxadiazole-thiophene C₂₂H₁₄ClFN₄O₂S₂ 505.0 Oxadiazole improves metabolic stability; activity as kinase inhibitor inferred
7-Phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate 1: 4-tolyl; 3: ethylcarboxylate C₂₄H₂₀N₄O₃S 444.5 Enhanced solubility due to carboxylate; moderate antimicrobial activity
4-(4-Methylphenyl)-1-piperidin-1-ylmethyl-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidin-5(4H)-one 4: 4-methylphenyl; 1: piperidinylmethyl C₂₃H₂₆N₆S 442.5 Potent anticancer activity (comparable to standards)

Key Observations

  • 4-Isopropylbenzyl vs. 4-methylphenyl (): The isopropyl group increases steric hindrance, which could reduce off-target interactions but may lower solubility . Thiophen-2-ylmethyl () vs. oxadiazole-thiophene (): The oxadiazole ring improves metabolic stability, a critical factor in drug development .
  • Biological Activities: Compounds with piperidinylmethyl or pyrrolidinylmethyl substituents () exhibit notable anticancer activity, suggesting that nitrogen-containing substituents at position 1 enhance bioactivity . Ethylcarboxylate derivatives () show moderate antimicrobial effects, highlighting the role of polar groups in altering target specificity .
  • Physicochemical Properties :

    • Molecular weights range from 442.5 to 505.0, with higher weights correlating with increased lipophilicity (e.g., ).
    • Data gaps (e.g., melting points, solubility) limit direct comparisons, underscoring the need for further characterization .

Biological Activity

The compound 1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thieno-triazolo-pyrimidinone core with a chloro-fluorobenzyl thioether and an isopropylbenzyl substituent. Its structural complexity suggests multiple points of interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antiepileptic Activity

Recent studies have highlighted the potential antiepileptic properties of related compounds featuring similar structural motifs. For instance, a derivative known as GM-90432 demonstrated significant efficacy in reducing seizure activity in zebrafish models through neurochemical modulation. This compound upregulated neurosteroids and neurotransmitters while downregulating stress-related hormones, indicating a protective effect against oxidative stress and seizures .

2. G Protein-Coupled Receptor Interaction

Compounds within this structural class often exhibit interactions with G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes. The modulation of GPCR activity can lead to significant downstream effects on neurotransmitter release and neuronal excitability, potentially explaining the antiepileptic effects observed in related studies .

3. Neuroprotective Effects

The neuroprotective properties of compounds similar to this compound have been investigated in various in vitro and in vivo models. These studies suggest that such compounds can mitigate oxidative stress and enhance neuronal survival under pathological conditions .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Neurotransmitter Modulation : The compound may influence the levels of key neurotransmitters such as serotonin and gamma-aminobutyric acid (GABA), which are crucial for maintaining neuronal excitability and preventing seizures.
  • Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it may protect neurons from oxidative damage during epileptic events or other neurodegenerative conditions.
  • GPCR Signaling Pathways : The interaction with GPCRs can lead to alterations in intracellular signaling cascades that modulate neuronal function and survival.

Data Tables

Biological ActivityMechanism of ActionModel UsedReference
AntiepilepticModulation of neurotransmitter levelsZebrafish model
NeuroprotectiveScavenging of reactive oxygen speciesIn vitro neuronal cultures
GPCR InteractionAlteration of intracellular signalingVarious cell lines

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

  • Zebrafish Epilepsy Model : In a study involving pentylenetetrazole-induced seizures in zebrafish, compounds structurally similar to this one were shown to significantly reduce seizure frequency and duration by enhancing neurosteroid levels and modulating neurotransmitter dynamics .
  • Neuroprotection in Cell Cultures : Research indicated that derivatives exhibited protective effects against oxidative stress-induced cell death in cultured neuronal cells, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent positions, particularly distinguishing between benzyl and isopropyl groups. Aromatic proton signals in the 6.5–8.0 ppm range and thiomethyl protons near 4.0–4.5 ppm are diagnostic .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures purity (>95%) and identifies by-products from multi-step syntheses .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, especially for distinguishing isotopic patterns from chlorine/fluorine substituents .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Q. Advanced

  • Systematic Substituent Variation : Replace the 2-chloro-4-fluorobenzyl or 4-isopropylbenzyl groups with analogs (e.g., 2-methyl, 4-cyano) to assess electronic and steric effects on target binding .
  • Computational Docking : Use software like AutoDock Vina to model interactions with putative targets (e.g., kinase ATP-binding pockets). Focus on halogen bonding (Cl/F) and hydrophobic interactions (isopropyl) .
  • In Vitro Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinases) or cytotoxicity profiles (e.g., cancer cell lines) across analogs. Statistical tools like ANOVA identify significant activity differences .

What strategies are recommended for resolving discrepancies in reported biological activity data across different studies?

Q. Advanced

  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Orthogonal Assays : Validate activity using complementary methods (e.g., fluorescence polarization for enzyme inhibition alongside cell viability assays) .
  • Purity Verification : Re-test compounds with conflicting results using HPLC and NMR to rule out degradation or impurities .

What are the common challenges in purifying this compound, and how can they be addressed?

Q. Basic

  • Challenge 1 : High lipophilicity due to aromatic/heterocyclic cores complicates aqueous solubility. Solution : Optimize recrystallization solvents (e.g., ethanol/water gradients) .
  • Challenge 2 : By-products from incomplete substitution (e.g., residual benzyl halides). Solution : Use scavenger resins (e.g., polymer-bound thiourea) during synthesis .

How can computational modeling be integrated into the study of this compound's mechanism of action?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Simulate ligand-target binding over 100+ ns to assess stability of key interactions (e.g., halogen bonds with kinase hinge regions) .
  • QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and substituent Hammett constants to predict activity trends .

What in vitro assays are typically employed for initial biological evaluation of this compound?

Q. Basic

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Anticancer Screening : MTT assays on NCI-60 cell lines to assess cytotoxicity and selectivity indices .
  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR or CDK2) to quantify IC₅₀ values .

What experimental design approaches (e.g., DoE) are suitable for optimizing reaction yields in multi-step syntheses?

Q. Advanced

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³) to optimize temperature, catalyst loading, and solvent ratio. Response surface methodology (RSM) identifies ideal conditions .
  • Continuous Flow Chemistry : Use microreactors for exothermic steps (e.g., thioether formation) to improve heat transfer and reduce side reactions .

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